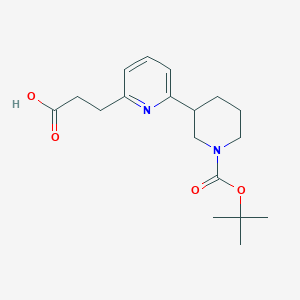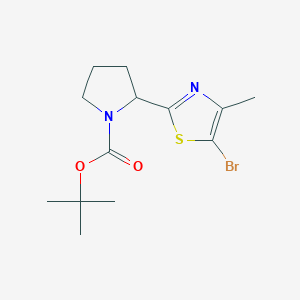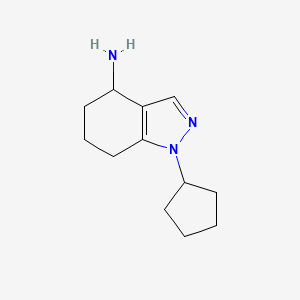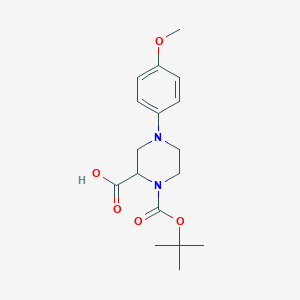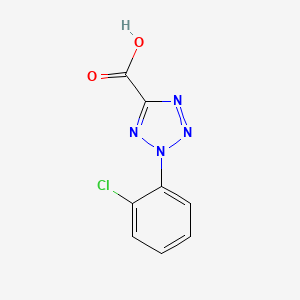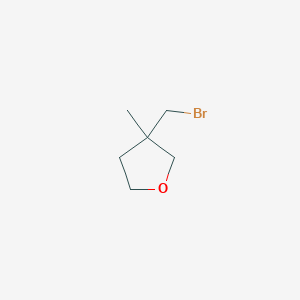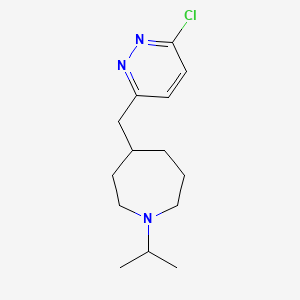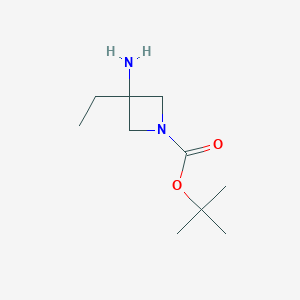
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride
Overview
Description
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is also known as Benzalkonium chloride (BZK, BKC, BAK, BAC), or alkyldimethylbenzylammonium chloride (ADBAC). It is an organic salt classified as a quaternary ammonium compound . ADBACs have three main categories of use: as a biocide, a cationic surfactant, and a phase transfer agent .
Scientific Research Applications
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is a type of azacycle . Azacycles are important structural scaffolds of many organic compounds found in pharmaceuticals, materials, agrochemicals, and biological processes . They have received significant attention from scientists due to their variety of applications .
- Pharmaceuticals : Azacycles form the basic skeleton of many drug molecules and natural products . They exhibit diverse bioactivities including anti-Alzheimer’s, antivirus, and anticancer behavior .
- Agrochemicals : Azacycles have been employed in the agrochemical industry .
- Materials Science : Azacycles have been used in the materials industry .
- Dyes : Azacycles have been used in the production of dyes .
- Synthetic Chemistry : Azacycles play a vital role in the production of many useful compounds . Many researchers have developed novel approaches to forming azacycle molecules by designing more effective, convenient, economical, and green processes .
- Biological Processes : Heterocyclic structures, including azacycles, are related to many biological processes .
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is a type of azacycle . Azacycles are important structural scaffolds of many organic compounds found in pharmaceuticals, materials, agrochemicals, and biological processes . They have received significant attention from scientists due to their variety of applications .
- Pharmaceuticals : Azacycles form the basic skeleton of many drug molecules and natural products . They exhibit diverse bioactivities including anti-Alzheimer’s, antivirus, and anticancer behavior .
- Agrochemicals : Azacycles have been employed in the agrochemical industry .
- Materials Science : Azacycles have been used in the materials industry .
- Dyes : Azacycles have been used in the production of dyes .
- Synthetic Chemistry : Azacycles play a vital role in the production of many useful compounds . Many researchers have developed novel approaches to forming azacycle molecules by designing more effective, convenient, economical, and green processes .
- Biological Processes : Heterocyclic structures, including azacycles, are related to many biological processes .
properties
IUPAC Name |
2-N-benzyl-2-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;;/h3-7,13H,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVBNNHRZVBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCC1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





